Pyridinium, 1-(2-aminoethyl)-, bromide

Description

Contextualization within Amine-Functionalized Pyridinium (B92312) Compounds

Amine-functionalized pyridinium compounds represent a significant area of research, largely due to their potential as ionic liquids (ILs) and as versatile synthetic building blocks. nih.govacs.org These compounds are characterized by the presence of an amino group, which can be directly attached to the pyridinium nitrogen (N-amino), part of a substituent on the ring, or, as in the case of 1-(2-aminoethyl)pyridinium bromide, located on an N-alkyl side chain.

The introduction of an amino group to the pyridinium structure can significantly influence its physicochemical properties, such as melting point, viscosity, and solubility, which are key parameters for their application as ionic liquids. nih.govmdpi.com For instance, the synthesis of various N-alkylaminopyridines serves as a pathway to N-containing heterocycles and anion hosts. researchgate.net Research into hydroxyl-functionalized pyridinium ionic liquids, which share structural similarities with amino-functionalized analogs, has demonstrated that modification of the N-alkyl chain strongly influences the resulting physicochemical and electrochemical properties. frontiersin.org

The synthesis of such compounds often involves the quaternization of pyridine (B92270) or a substituted pyridine with a halo-amine or a protected halo-amine. A documented synthesis for a related compound, 1-(4-aminobutyl)pyridinium bromide hydrobromide, involves the reaction of pyridine with 4-bromobutanamine hydrobromide in ethanol. prepchem.com This general approach of reacting a pyridine with an alkyl halide is a common method for producing N-alkylpyridinium salts. wikipedia.org The presence of the terminal amino group in 1-(2-aminoethyl)pyridinium bromide offers a site for further chemical modification, distinguishing it from simpler N-alkyl pyridinium salts.

Historical Development of Aminoalkyl Pyridinium Salts in Research

The history of pyridinium salts dates back to the late 19th century, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org However, the initial focus was largely on the fundamental reactivity and synthesis of the core pyridine structure. The exploration of more complex, functionalized pyridinium salts, including those with aminoalkyl substituents, is a more recent development in the long history of these compounds.

The importance of pyrylium (B1242799) salts as versatile precursors for a wide array of organic syntheses, including the formation of pyridinium salts, was not fully realized until the 1960s. nih.gov This opened up new avenues for creating structurally diverse pyridinium compounds. Over the decades, the applications of pyridinium salts have expanded significantly, with research highlighting their roles as antimicrobial agents, in materials science, and for gene delivery. rsc.org

The specific focus on aminoalkyl-functionalized pyridinium salts has been driven by the search for new ionic liquids and functional materials. While early research on pyridinium salts concentrated on their synthesis and basic reactivity, more contemporary studies have delved into the unique properties imparted by specific functional groups. researchgate.net The development of synthetic methods to create bifunctional molecules like 1-(2-aminoethyl)pyridinium bromide is part of a broader trend in organic chemistry to build complex molecular architectures with tailored properties for specific applications, such as CO2 capture and drug delivery. acs.org

Structural Features and Nomenclature Considerations for Pyridinium, 1-(2-aminoethyl)-, bromide

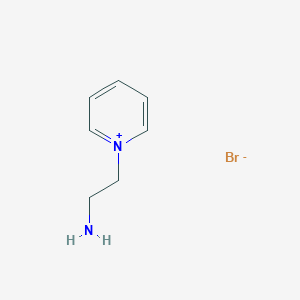

The chemical structure of this compound consists of a pyridinium cation and a bromide anion. The cation is formed by a pyridine ring where the nitrogen atom is bonded to an ethylamine (B1201723) group, rendering the nitrogen quaternary and positively charged. The bromide anion balances this positive charge.

The systematic IUPAC name for this compound is 1-(2-aminoethyl)pyridinium bromide. The nomenclature follows standard rules for naming salts of organic cations. The name of the cation, "1-(2-aminoethyl)pyridinium," is listed first, followed by the name of the anion, "bromide." The "1-" indicates that the substituent is attached to the nitrogen atom of the pyridine ring.

Below are tables detailing the compound's identifiers and the names of related chemical entities mentioned in this article.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylethanamine;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQPBXPLDBGBKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCN.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469240 | |

| Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888502-48-5 | |

| Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridinium, 1 2 Aminoethyl , Bromide

Precursor Selection and Chemical Transformations

The primary synthetic route to Pyridinium (B92312), 1-(2-aminoethyl)-, bromide involves the direct N-alkylation of pyridine (B92270) with a suitable 2-aminoethyl halide. The selection of precursors is critical to the success of the synthesis.

Pyridine : This serves as the nitrogen-containing heterocyclic core that undergoes alkylation. Its lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

2-Bromoethylamine (B90993) hydrobromide : This is a common and effective alkylating agent for this transformation. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the pyridine nitrogen. The presence of the hydrobromide salt of the amine helps in stabilizing the reagent. orgsyn.org The reaction proceeds via a standard SN2 mechanism, where the pyridine nitrogen displaces the bromide ion from the ethyl group.

C5H5N + BrCH2CH2NH2·HBr → [C5H5NCH2CH2NH3]2+(Br-)2

Alternatively, other 2-haloethylamines can be used, but the bromo derivative often provides a good balance of reactivity and stability.

Optimized Reaction Conditions for N-Alkylation of Pyridine

The efficiency of the N-alkylation of pyridine is highly dependent on the reaction conditions. Factors such as solvent, temperature, and pressure play a significant role in the reaction kinetics, yield, and selectivity.

The choice of solvent is crucial in the synthesis of pyridinium salts as it can influence the solubility of reactants and the rate of reaction. caltech.eduscispace.com For the N-alkylation of pyridine, polar aprotic solvents are often favored as they can solvate the transition state, thereby accelerating the reaction.

A study on the N-alkylation of pyridine with various alkyl halides demonstrated the efficacy of different solvents. nih.gov While a universal method often employs ethanol, other solvents have been investigated to optimize yields. nih.gov The use of a mixed solvent system, such as water and an aliphatic alcohol, has been reported to be beneficial, with the ratio of pyridine to solvent impacting the reaction speed. google.com

The following table summarizes the effect of different solvents on the N-alkylation of pyridine, based on general findings for similar reactions.

| Solvent | General Effect on Yield | Selectivity | Reference |

| Ethanol | Good | High | nih.gov |

| Acetonitrile (B52724) | Good | High | chemrxiv.org |

| Dimethylformamide (DMF) | Can lead to higher rates | May require careful control to avoid side reactions | |

| Water/Aliphatic Alcohol Mixture | Can improve reaction speed | Good | google.com |

This table is illustrative and based on general principles of N-alkylation of pyridine. Specific yields for the target compound may vary.

Temperature is a critical parameter in controlling the rate of N-alkylation. Generally, increasing the temperature increases the reaction rate. For the synthesis of many pyridinium salts, refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion in a reasonable timeframe. nih.gov A patent describing a general process for N-alkyl pyridine salt synthesis suggests a temperature range from room temperature to the boiling point of pure pyridine, with 50-70°C being a more preferable range. google.com

Pressure is typically not a major variable in this type of synthesis and is usually conducted at atmospheric pressure. google.com However, for volatile reactants or solvents, a sealed reaction vessel might be used to prevent loss of material, which could lead to a slight increase in pressure.

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and solvent residues. The ionic nature of Pyridinium, 1-(2-aminoethyl)-, bromide lends itself to specific purification techniques.

Recrystallization is a powerful and widely used technique for purifying solid compounds based on differences in solubility. libretexts.orgmt.com The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out in a purer form, while impurities remain dissolved in the mother liquor. libretexts.org

For pyridinium salts, a common strategy involves crystallization from a solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. A study on the preparation of various pyridinium salts reported successful purification through one or several crystallizations from ether suspensions or acetone. nih.gov The choice of solvent or solvent system is critical and may require some empirical determination for optimal results.

| Recrystallization Solvent/System | Expected Outcome | Reference |

| Ether Suspension | Formation of crystalline product | nih.gov |

| Acetone | Effective for removing starting material contaminants | nih.gov |

| Ethanol/Ether | A polar solvent to dissolve and a non-polar solvent to precipitate |

This table provides general recrystallization strategies for pyridinium salts. The optimal conditions for the target compound should be determined experimentally.

Chromatographic techniques are employed for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) : TLC is a quick and effective method to monitor the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. nih.gov A common mobile phase for pyridinium salts is a mixture of chloroform (B151607) and methanol. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the analysis and purification of pyridinium compounds. oup.comhelixchrom.com Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier, is often suitable for separating ionic compounds like pyridinium salts. oup.com A developed HPLC method can effectively distinguish between different pyridinium analogues and assess the purity of the synthesized compound. nih.govresearchgate.net

The following table outlines a general HPLC method for the analysis of pyridinium salts.

| Parameter | Condition | Reference |

| Column | Reversed-phase (e.g., C18) | oup.com |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., methanesulfonic acid) | oup.com |

| Detection | UV (e.g., 254 nm) | helixchrom.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Temperature | 40 °C | oup.com |

This table represents typical HPLC conditions for pyridinium salt analysis and may require optimization for the specific target compound.

Advanced Spectroscopic and Structural Characterization of Pyridinium, 1 2 Aminoethyl , Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton (¹H) NMR Spectroscopic Assignments

The ¹H NMR spectrum of Pyridinium (B92312), 1-(2-aminoethyl)-, bromide is anticipated to exhibit distinct signals corresponding to the protons of the pyridinium ring and the 2-aminoethyl side chain. The quaternization of the nitrogen atom in the pyridine (B92270) ring leads to a significant downfield shift of the ring protons due to the increased positive charge on the nitrogen, which deshields the adjacent protons. pw.edu.pl

The protons on the pyridinium ring are expected to appear as multiplets in the aromatic region, typically between δ 8.0 and 9.0 ppm. Specifically, the protons at the ortho positions (H-2 and H-6) are the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3 and H-5). pw.edu.plnih.gov

The protons of the ethyl group will also show characteristic signals. The methylene (B1212753) protons adjacent to the positively charged pyridinium nitrogen (N-CH₂) are expected to be deshielded and appear as a triplet. The other methylene protons adjacent to the amino group (C-CH₂-NH₂) will likely appear as another triplet, but at a more upfield position compared to the N-CH₂ protons. docbrown.info The protons of the primary amine (NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridinium, 1-(2-aminoethyl)-, bromide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium H-2, H-6 | 8.8 - 9.0 | Doublet |

| Pyridinium H-4 | 8.3 - 8.5 | Triplet |

| Pyridinium H-3, H-5 | 8.0 - 8.2 | Triplet |

| N-CH₂ | 4.5 - 4.7 | Triplet |

| C-CH₂-NH₂ | 3.2 - 3.4 | Triplet |

| NH₂ | 2.0 - 3.0 | Broad Singlet |

Note: Predicted values are based on data from analogous compounds. pw.edu.plnih.govdocbrown.info

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the carbon atoms of the pyridinium ring are expected to be shifted downfield due to the electron-withdrawing effect of the quaternary nitrogen. nih.govdtic.mil

The carbons of the pyridinium ring will appear in the aromatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The ethyl group carbons will appear in the aliphatic region, with the carbon bonded to the pyridinium nitrogen (N-CH₂) appearing more downfield than the carbon bonded to the amino group (C-CH₂-NH₂). docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridinium C-2, C-6 | 145 - 148 |

| Pyridinium C-4 | 142 - 145 |

| Pyridinium C-3, C-5 | 128 - 131 |

| N-CH₂ | 58 - 62 |

| C-CH₂-NH₂ | 38 - 42 |

Note: Predicted values are based on data from analogous compounds. nih.govdtic.mildocbrown.infochemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the pyridinium ring (H-2 with H-3, H-3 with H-4, etc.) and between the two methylene groups of the ethyl chain (N-CH₂ with C-CH₂-NH₂).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments in Tables 1 and 2 by showing cross-peaks between each proton and the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the N-CH₂ protons and the C-2/C-6 carbons of the pyridinium ring, confirming the attachment of the ethyl chain to the nitrogen. It would also show correlations between the protons of one methylene group and the carbon of the adjacent methylene group.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts, and the vibrations of the pyridinium ring.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.organalyzetest.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the pyridinium ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. pw.edu.pl The pyridinium ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. pw.edu.plcdnsciencepub.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Pyridinium Ring C=C, C=N Stretches | 1400 - 1650 | Strong |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Note: Predicted values are based on data from analogous compounds. libretexts.organalyzetest.comspectroscopyonline.compw.edu.plcdnsciencepub.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H and C=O often give strong FTIR signals, non-polar and symmetric bonds tend to give strong Raman signals.

The symmetric vibrations of the pyridinium ring are expected to be prominent in the Raman spectrum. The C-C stretching modes of the ethyl chain will also be visible. The N-H stretching vibrations are typically weaker in Raman than in FTIR. Low-frequency modes corresponding to the vibrations of the entire molecular skeleton and lattice vibrations involving the bromide counter-ion can also be observed. iosrjournals.org

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Pyridinium Ring Breathing Mode | ~1000 | Strong |

| Pyridinium Ring Deformations | 600 - 1600 | Medium to Strong |

| C-C Stretch (ethyl) | 800 - 1000 | Medium |

| N-H Stretch | 3300 - 3500 | Weak |

Note: Predicted values are based on data from analogous compounds. iosrjournals.orgcdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. For ionic compounds like this compound, "soft" ionization techniques are essential.

Electrospray Ionization (ESI) is an ideal technique for analyzing pre-formed ions in solution, such as the 1-(2-aminoethyl)pyridinium cation. In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass analyzer.

For this compound, the analysis would be conducted in positive ion mode. The primary ion observed would be the intact cation, [C7H11N2]+. The molecular weight of this cation is approximately 123.18 Da.

Collision-Induced Dissociation (CID) is then used to fragment the precursor ion. The fragmentation of the 1-(2-aminoethyl)pyridinium cation is expected to follow predictable pathways based on the lability of certain bonds. The fragmentation is likely initiated by cleavage of the ethyl side chain, as it is a common fragmentation pathway for N-alkyl pyridinium salts. The presence of the terminal amino group also influences the fragmentation pattern.

Predicted fragmentation pathways for the 1-(2-aminoethyl)pyridinium cation would likely include:

Loss of the ethylamine (B1201723) group: Cleavage of the N-CH2 bond could result in a pyridinium fragment.

Cleavage of the C-C bond in the ethyl chain: This could lead to the formation of a [M-CH2NH2]+ fragment.

Fragmentation of the pyridine ring: While less common under soft ionization conditions, some ring fragmentation could occur at higher collision energies.

Interactive Table 1: Predicted ESI-MS/MS Fragmentation Data for the 1-(2-aminoethyl)pyridinium Cation ([C7H11N2]+)

| Predicted Fragment Ion | Proposed Structure/Neutral Loss | Predicted m/z |

| [C5H5N]+• | Loss of ethylamine radical (•CH2CH2NH2) | 79.04 |

| [C6H8N]+ | Loss of CH2NH2 | 94.07 |

| [C7H10N]+ | Loss of NH3 from the protonated amine | 108.08 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of unknown compounds and elucidating fragmentation mechanisms.

For the 1-(2-aminoethyl)pyridinium cation, HRMS would confirm its elemental formula as C7H11N2 by matching the experimentally measured mass to the calculated exact mass. This technique is invaluable for distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas).

Interactive Table 2: Calculated Exact Masses for Predicted Fragments using HRMS

| Proposed Formula | Calculated Exact Mass (Da) |

| [C7H11N2]+ (Parent Cation) | 123.0917 |

| [C5H5N]+• | 79.0422 |

| [C6H8N]+ | 94.0651 |

| [C7H10N]+ | 108.0808 |

X-ray Crystallographic Analysis of Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the compound's solid-state structure. While a specific crystal structure for this compound is not available in the reviewed literature, the analysis of a closely related compound, rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide, provides significant insight into the expected structural features. nih.govresearchgate.net

Growing single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For organic salts like pyridinium bromides, a common and effective technique is slow evaporation. nih.gov This method involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals begin to form. For a related compound, colorless prismatic crystals were obtained by the slow evaporation of a solution in dichloromethane (B109758). nih.gov Another approach involves refluxing the reactants in a solvent like acetonitrile (B52724), followed by slow evaporation at room temperature in the dark. researchgate.net

The fundamental building block of a crystal is the unit cell, a parallelepiped defined by three edge lengths (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (like rotations and translations) that relate the contents of the unit cell to the entire crystal lattice.

For the related compound, rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide, the crystal system is monoclinic with the space group P21/c. nih.gov This indicates a specific set of symmetry elements present in the crystal. The unit cell parameters for this analogue are detailed in the table below. It is plausible that this compound would crystallize in a similar system, though its specific parameters would differ.

Interactive Table 3: Crystal Data and Structure Refinement for rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide

| Parameter | Value |

| Empirical Formula | C8H10BrN2O+·Br− |

| Formula Weight | 310.00 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6024 (9) |

| b (Å) | 16.1200 (19) |

| c (Å) | 9.5092 (12) |

| α (°) | 90 |

| β (°) | 121.501 (8) |

| γ (°) | 90 |

| Volume (ų) | 1124.3 (2) |

| Z | 4 |

Data sourced from the crystallographic study of a related compound. nih.gov

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In pyridinium bromide salts, these interactions are crucial in stabilizing the crystal lattice.

In the crystal structure of the analogue rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide, the primary intermolecular forces are hydrogen bonds. nih.gov Specifically, N—H···Br hydrogen bonds link the cation and the bromide anion, forming infinite chains. nih.gov The amino group of the cation acts as a hydrogen bond donor to the bromide acceptor.

Theoretical and Computational Investigations on Pyridinium, 1 2 Aminoethyl , Bromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electron distribution and orbital energies.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. iejse.comresearchgate.net It is a widely used tool for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. For Pyridinium (B92312), 1-(2-aminoethyl)-, bromide, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an accurate description of its electronic ground state.

The calculations would reveal key aspects of the molecule's structure, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT can be used to calculate various electronic properties that govern the chemical behavior of the compound. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. acs.org A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For the 1-(2-aminoethyl)pyridinium cation, the HOMO is expected to be localized primarily on the bromide anion, while the LUMO would be centered on the pyridinium ring, characteristic of many pyridinium salts. acs.org The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insights into the electronic excitation properties of the molecule. nih.govacs.org

Below is a table of representative data for analogous pyridinium compounds, illustrating the typical values for HOMO energy, LUMO energy, and the HOMO-LUMO gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Ethylpyridinium Bromide | -6.8 | -2.5 | 4.3 |

| 1-Butylpyridinium Bromide | -6.9 | -2.6 | 4.3 |

| 1-Hexylpyridinium Bromide | -7.0 | -2.7 | 4.3 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. najah.eduresearchgate.netmdpi.com The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors on the map represent different potential values: red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral regions. najah.edumdpi.com

For the 1-(2-aminoethyl)pyridinium cation, the blue region of high positive potential is expected to be located around the pyridinium ring, particularly on the hydrogen atoms, indicating susceptibility to nucleophilic attack. The area around the nitrogen atom of the amino group and the bromide anion would be depicted in red or yellow, highlighting their electron-rich nature and propensity for electrophilic interaction. najah.edu This visual representation is crucial for understanding intermolecular interactions. scispace.com

Conformational Analysis and Energy Landscapes

The 1-(2-aminoethyl)pyridinium cation possesses rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy of each conformation.

The key dihedral angle for conformational analysis in the 1-(2-aminoethyl)pyridinium cation is the N-C-C-N angle of the ethylamino side chain. A potential energy surface scan of this dihedral angle would reveal the energy minima corresponding to stable gauche and anti-conformers, as well as the energy maxima representing the transition states between them. The relative energies of these conformers determine their population at a given temperature.

The following table presents a hypothetical energy landscape for the rotation around the central C-C bond of the ethylamino side chain.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti |

| 240 | 4.5 | Eclipsed |

| 300 | 0.8 | Gauche |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.govacs.orgacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into the dynamic processes and bulk properties. rsc.orgresearchgate.net

For Pyridinium, 1-(2-aminoethyl)-, bromide, an MD simulation, likely in a solvent such as water, would reveal important information about its solvation structure and dynamic properties. The simulation would show how water molecules arrange around the pyridinium cation and the bromide anion, forming hydration shells. The radial distribution functions (RDFs) between different atoms of the solute and the solvent can be calculated to quantify this local structure.

Furthermore, MD simulations can be used to compute transport properties like the self-diffusion coefficients of the cation and anion, providing a measure of their mobility within the solvent. nih.gov The simulations can also shed light on the conformational dynamics of the ethylamino side chain, showing the transitions between different stable conformers over time. These simulations are instrumental in bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of the molecule in its environment. nih.gov

Chemical Reactivity and Transformation Pathways of Pyridinium, 1 2 Aminoethyl , Bromide

Reactions Involving the Primary Amine Functionality

The terminal primary amine group (-NH2) on the ethyl side chain exhibits typical nucleophilic behavior characteristic of aliphatic amines. Its reactivity is influenced by the electron-withdrawing effect of the nearby pyridinium (B92312) cation, which can modulate its basicity and nucleophilicity.

Acylation and Sulfonylation Reactions

The primary amine of Pyridinium, 1-(2-aminoethyl)-, bromide is readily susceptible to reactions with acylating and sulfonylating agents. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic center of an acid chloride, anhydride (B1165640), or sulfonyl chloride.

Acylation: In the presence of an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride), the primary amine undergoes acylation to form a stable amide derivative. This reaction typically proceeds under basic conditions or with an acid scavenger to neutralize the hydrogen halide byproduct. msu.edu The resulting N-(2-(1-pyridiniumyl)ethyl)acetamide bromide maintains the pyridinium core while introducing an amide linkage.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. msu.edu These sulfonamide derivatives are often crystalline solids and are important in various chemical applications. The reaction involves the formation of a stable sulfur-nitrogen bond. A study on the divergent reactivity of sulfinates with N-amidopyridinium salts highlights the potential for base-catalyzed C4-sulfonylation of the pyridine (B92270) ring itself, a competing pathway that depends on the specific reaction conditions and the nature of the pyridinium salt. nih.gov

| Reagent Type | General Structure | Product Type |

| Acyl Halide | R-CO-Cl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgyoutube.com This reversible reaction typically requires mild acid catalysis and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org

The stability and formation rate of the resulting Schiff base, an N-(2-(1-pyridiniumyl)ethyl)imine, depend on the structure of the carbonyl compound and the reaction conditions. Aromatic aldehydes, for instance, generally form more stable, conjugated Schiff bases compared to aliphatic aldehydes or ketones. Research on the condensation of pyridine-2-carbaldehyde with aminoacetaldehyde dimethyl acetal (B89532) has led to the formation of complex di-inium salts, demonstrating the varied products that can arise from such condensation pathways. rsc.org Studies involving other amino-functionalized compounds, like 2-formyl phenylboronic acid, have shown that the formation of Schiff bases with amino sugars and other polyamines can be significantly enhanced through intramolecular stabilization, a principle that could apply to derivatives of the title compound. rsc.org

| Carbonyl Reactant | Product | Reaction Type |

| Aldehyde (R-CHO) | Schiff Base / Imine (R-CH=N-R') | Condensation |

| Ketone (R₂C=O) | Schiff Base / Imine (R₂C=N-R') | Condensation |

Metal Complexation through Amine Coordination

The ethylamine (B1201723) side chain, in conjunction with the pyridine ring, can act as a ligand for transition metal ions. The primary amine provides a nitrogen donor atom, which, along with the nitrogen of the pyridine ring (in the unquaternized precursor, 2-(2-aminoethyl)pyridine), can form stable chelate rings with metal centers. While the quaternization of the pyridine nitrogen in the title compound prevents it from directly coordinating with a metal, the primary amine remains a potent coordination site. pvpcollegepatoda.orgwikipedia.org

Ligands structurally similar to the unquaternized form of the title compound, such as those based on bis(2-picolyl)amine, readily form complexes with metals like cobalt(II), nickel(II), and zinc(II). rsc.org The coordination environment often involves the amine nitrogen and one or both pyridine nitrogens, creating bidentate or tridentate ligands. rsc.orgnsf.gov Cobalt complexes with related amide-containing pentadentate ligands have been synthesized and studied for their catalytic activity in oxygen reduction, where the primary and secondary coordination spheres play a crucial role. mdpi.com The aminoethyl group can thus be a key component in designing coordination polymers and complexes with specific geometric and electronic properties. mdpi.com

Reactivity of the Pyridinium Cation Moiety

The pyridinium ring in this compound is an electron-deficient aromatic system. This electronic character makes it susceptible to attack by nucleophiles and enables it to participate in radical-mediated transformations.

Nucleophilic Addition to the Pyridinium Ring

N-Alkylpyridinium salts are activated toward nucleophilic attack. chemrxiv.org The regioselectivity of this addition is highly dependent on the substituents present on the pyridine ring. For pyridinium salts with an electron-withdrawing group (EWG) at the 3-position, nucleophilic attack typically occurs at the C4 or C6 position. acs.org In the absence of a directing EWG, as in the case of simple N-alkyl pyridinium salts, mixtures of C2 and C4 addition products are often observed, with the outcome influenced by the steric and electronic nature of the nucleophile. scripps.edu

A comprehensive study on the addition of organomagnesium nucleophiles to various N-alkyl pyridinium salts revealed predictable trends in regioselectivity based on the substituent pattern. chemrxiv.orgrsc.org This dearomative addition provides a pathway to synthesize substituted 1,2- or 1,4-dihydropyridines, which are valuable heterocyclic synthons. acs.org For instance, the addition of aldehydes to activated N-alkylpyridinium salts, catalyzed by a chiral secondary amine, can proceed with complete C4-regioselectivity and high enantiocontrol to furnish optically active 1,4-dihydropyridines. acs.org

| Nucleophile Type | Position of Attack | Product |

| Organomagnesium Reagents | C2, C4, or C6 | Dihydropyridines |

| Enolates / Enamines | C4 | Dihydropyridines |

| Grignard Reagents | C2 or C4 | Dihydropyridines |

Hydrogen Atom Abstraction Pathways

N-Alkylpyridinium salts have emerged as highly effective precursors for generating alkyl radicals under reductive conditions. acs.org The key step is a single-electron transfer (SET) to the pyridinium ring, which can be initiated photochemically or through a transition metal catalyst. acs.orgrsc.org This reduction forms a pyridyl radical, which rapidly undergoes cleavage of the nitrogen-sidechain bond to release the pyridine and a corresponding alkyl radical. nih.gov This "deaminative" strategy allows the aminoethyl group to be converted into an ethyl radical, which can then participate in various C-C or C-X bond-forming reactions. rsc.orgorganic-chemistry.org

The efficiency of this radical generation process is influenced by steric and electronic factors of the pyridinium salt's substituents. nih.gov While direct hydrogen atom abstraction (HAT) from the alkyl side chain is a fundamental radical process, the fragmentation of the pyridyl radical via C-N bond cleavage is a more prominent pathway for N-alkylpyridinium salts like the title compound. nih.govwikipedia.org However, in different contexts, such as the dehydrogenation of certain cobalt complexes, direct HAT from a ligand backbone has been demonstrated as a viable synthetic route to introduce unsaturation. nih.govrsc.org

| Activation Method | Intermediate Species | Final Outcome |

| Single-Electron Transfer (SET) | Pyridyl Radical, Alkyl Radical | C-N bond cleavage, radical coupling |

| Hydrogen Atom Abstraction (HAT) | Carbon-centered radical on side chain | Functionalization of the side chain |

Derivatization Strategies for Functionalization and Diversification

The presence of a primary amino group in this compound offers a prime site for a multitude of derivatization strategies, enabling the synthesis of a wide array of functionalized and diversified molecules. These transformations are crucial for tailoring the compound's properties for various applications. Key derivatization strategies include N-acylation, N-sulfonylation, N-alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives.

N-Acylation

The primary amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The resulting N-acyl pyridinium salts can be further modified or utilized in various synthetic applications. For instance, the reaction with adamantane-1-carbonyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) yields the corresponding N-adamantoyl derivative. mdpi.com

| Acylating Agent | Base | Solvent | Product |

| Adamantane-1-carbonyl chloride | Triethylamine | Dichloromethane | 1-(2-(Adamantane-1-carboxamido)ethyl)pyridinium bromide |

| Isoxazole-3-carbonyl chloride | Triethylamine | Dichloromethane | 1-(2-(Isoxazole-3-carboxamido)ethyl)pyridinium bromide |

| Nicotinoyl chloride | Triethylamine | Dichloromethane | 1-(2-(Nicotinamido)ethyl)pyridinium bromide |

| Isonicotinoyl chloride | Triethylamine | Dichloromethane | 1-(2-(Isonicotinamido)ethyl)pyridinium bromide |

This table presents illustrative examples of N-acylation reactions based on general procedures for acylating primary amines. Specific yields for the derivatization of this compound may vary.

N-Sulfonylation

Sulfonamides can be synthesized by reacting the primary amine of this compound with sulfonyl chlorides in the presence of a base like pyridine. This reaction provides a pathway to introduce a sulfonyl group, which is a common pharmacophore in medicinal chemistry.

| Sulfonyl Chloride | Base | Solvent | Product |

| Benzenesulfonyl chloride | Pyridine | Dichloromethane | 1-(2-(Phenylsulfonamido)ethyl)pyridinium bromide |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 1-(2-(Tosylamido)ethyl)pyridinium bromide |

| Methanesulfonyl chloride | Pyridine | Dichloromethane | 1-(2-(Methylsulfonamido)ethyl)pyridinium bromide |

This table illustrates potential N-sulfonylation reactions. The conditions are based on general protocols for the sulfonylation of primary amines.

N-Alkylation via Reductive Amination

The primary amino group can undergo N-alkylation through reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. organic-chemistry.org This method allows for the introduction of a wide variety of alkyl and arylalkyl groups.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Benzaldehyde | Sodium borohydride | Methanol | 1-(2-(Benzylamino)ethyl)pyridinium bromide |

| Acetone | Sodium cyanoborohydride | Methanol | 1-(2-(Isopropylamino)ethyl)pyridinium bromide |

| Cyclohexanone | Sodium triacetoxyborohydride | Dichloroethane | 1-(2-(Cyclohexylamino)ethyl)pyridinium bromide |

This table provides representative examples of reductive amination reactions. The choice of reducing agent and solvent can influence the reaction efficiency and selectivity.

Urea and Thiourea Formation

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and thiourea functionalities can participate in hydrogen bonding and have been explored in various chemical and biological contexts. The synthesis of N,N'-disubstituted ureas can be achieved from alkyl halides and primary amines in the presence of carbon dioxide and a phosphine (B1218219) reagent. beilstein-journals.orgnih.gov

| Reagent | Solvent | Product |

| Phenyl isocyanate | Acetonitrile (B52724) | 1-(2-(3-Phenylureido)ethyl)pyridinium bromide |

| Ethyl isothiocyanate | Ethanol | 1-(2-(3-Ethylthioureido)ethyl)pyridinium bromide |

| Benzyl isocyanate | Dichloromethane | 1-(2-(3-Benzylureido)ethyl)pyridinium bromide |

This table showcases the formation of urea and thiourea derivatives from the title compound. Reaction conditions are based on established methods for these transformations.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in Organic Synthesis

In the realm of organic synthesis, the value of a chemical precursor is measured by its ability to be reliably incorporated into more complex molecular frameworks. Pyridinium (B92312), 1-(2-aminoethyl)-, bromide offers two distinct points of reactivity: the pyridinium ring and the terminal primary amino group, making it a versatile intermediate. rsc.org

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.govethernet.edu.et Pyridinium salts are established precursors for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org For instance, pyridinium ylides, which can be generated in situ from N-substituted pyridinium bromides, are known to participate in cycloaddition reactions to yield indolizine (B1195054) derivatives and other complex heterocyclic systems. nih.govmdpi.com

The presence of the 2-aminoethyl substituent on Pyridinium, 1-(2-aminoethyl)-, bromide provides an additional handle for constructing new heterocyclic rings. The primary amine can undergo classical condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrazines or dihydropyrazines. Furthermore, its reaction with molecules such as carbon disulfide or isothiocyanates can lead to the formation of thioureas, which are themselves versatile intermediates for the synthesis of thiazole (B1198619) or thiadiazine ring systems. This dual reactivity allows for the generation of complex, multi-cyclic architectures where one ring system is built upon the other.

Intermediate in Complex Molecule Synthesis

The utility of a molecule as an intermediate is often defined by its predictable reactivity and its ability to introduce specific functionalities into a larger molecule. Pyridinium salts are frequently used as intermediates due to the reactivity of the pyridinium ring. nih.govresearchgate.net For example, a closely related compound, rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide, has been documented as a key intermediate in the synthesis of more complex phosphonium (B103445) bromide derivatives. nih.govresearchgate.net

This compound serves as a bifunctional intermediate. The primary amino group can act as a nucleophile or be protected to allow for selective transformations elsewhere in the molecule. researchgate.net The synthesis of tetrasubstituted N-methylpyridinium salts bearing a free tertiary amino group highlights a key strategy: using a simple proton to protect the amine functionality, thereby allowing selective N-methylation of the pyridine (B92270) ring. researchgate.net This principle of selective protection and reaction is central to its role as an intermediate. The pyridinium ring itself can activate adjacent positions for nucleophilic attack or participate in radical reactions, while the amino group provides a site for peptide coupling, acylation, or alkylation, thereby enabling its incorporation into a wide array of complex target molecules. nih.govacs.org

| Synthetic Application | Reactive Moiety | Potential Products |

| Heterocycle Synthesis | Pyridinium Ring (as ylide) | Indolizine derivatives |

| Primary Amine | Pyrazines, Thiazoles | |

| Complex Intermediate | Primary Amine | Acylated/Alkylated derivatives |

| Pyridinium Ring | Site for further functionalization |

Utilization in Polymer Chemistry and Materials Science

The properties of this compound as an ionic liquid and a bifunctional molecule make it a valuable component in the design of functional polymers and materials. alfa-chemistry.comrsc.org Its incorporation can bestow properties such as ionic conductivity, thermal stability, and surface charge to polymeric structures.

Monomer for Polymerization Reactions (e.g., Poly(ionic liquids))

Poly(ionic liquid)s (PILs) are a class of polymers that have the characteristic features of ionic liquids in each of their repeating monomer units. rsc.orgnih.gov These materials are investigated for a range of applications, including gas separation, catalysis, and as electrolytes. alfa-chemistry.comrsc.org Amino-functionalized ionic liquids are particularly useful as monomers for PILs, as the amino group can enhance performance in applications like CO2 adsorption. alfa-chemistry.com

While many PILs are synthesized via the polymerization of vinyl-containing ionic liquid monomers, nih.govnih.gov alternative polymerization strategies can incorporate non-vinylated monomers. A notable example is pyridinium-yne click polymerization, a process that can react a pyridinium-activated diyne with a diamine under mild, catalyst-free conditions to produce functional polyelectrolytes. chemrxiv.orgnih.gov By analogy, the primary amine of this compound allows it to act as a diamine-equivalent monomer, capable of reacting with suitable co-monomers (e.g., activated di-alkynes or di-epoxides) to form novel poly(ionic liquid)s. This approach directly incorporates the pyridinium cation into the polymer backbone, creating a main-chain charged polymer.

Cross-linking Agent in Polymer Networks

Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network of polymer chains. specialchem.comspecialchem.com This is achieved using cross-linking agents, which are molecules capable of forming covalent bonds between two or more polymer chains.

This compound is an ideal candidate for a cross-linking agent due to its primary amine functionality. Primary amines are highly reactive toward a variety of functional groups commonly found in polymer precursors, such as epoxides, isocyanates, and activated esters. A study using a similar structure, 1-(5-(aminoethyl)-2-nitrophenyl)ethanol, demonstrated its effectiveness as a cross-linker for polyamide 6. researchgate.net In a similar fashion, this compound can be mixed with a polymer resin (e.g., an epoxy resin) where its amine group will react with the polymer chains, covalently linking them together. This process not only forms the polymer network but also distributes the pyridinium salt moieties throughout the material, which can enhance properties like thermal stability and ionic conductivity.

Modification of Polymer Surfaces

Modifying the surface of a polymer is a common strategy to alter its properties, such as wettability, biocompatibility, or to introduce new functionalities without changing the bulk material. nih.gov The chemical structure of this compound makes it well-suited for surface modification.

The primary amine group can be used to graft the molecule onto a polymer surface that has been pre-functionalized with reactive groups like carboxylic acids, aldehydes, or epoxides. A versatile method for attaching amine-containing molecules to a wide variety of surfaces is through the use of a polydopamine anchor layer. nih.gov By treating a surface first with dopamine, a thin, reactive film is formed to which the primary amine of the pyridinium salt can covalently bond. This process results in a surface that is permanently decorated with pyridinium cations. Such a modification introduces a high density of positive charges, which can dramatically increase the surface's hydrophilicity and has been shown in related systems to confer potent antibacterial properties. nih.govresearchgate.net

| Materials Application | Role of Compound | Resulting Polymer Property |

| Polymerization | Monomer | Forms Poly(ionic liquid)s |

| Cross-linking | Cross-linking Agent | Increased mechanical & thermal stability |

| Surface Modification | Grafting Agent | Increased hydrophilicity, antibacterial surface |

Applications in Catalysis Research

The catalytic potential of 1-(2-aminoethyl)pyridinium bromide stems from its structural features. The pyridinium moiety can act as a phase-transfer agent and a stable support, while the amino group provides a site for further functionalization or direct participation in catalytic cycles.

Phase-Transfer Catalysis Involving Pyridinium Moieties

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. The catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to another where the reaction occurs. Pyridinium salts, due to their ionic nature and stability, are effective phase-transfer catalysts. They operate by forming an ion pair with the reacting anion, which can then be transferred into the organic phase, thereby accelerating the reaction rate under mild conditions.

While pyridinium salts, in general, are widely used in PTC for various organic transformations such as alkylations, oxidations, and reductions, specific research detailing the application of 1-(2-aminoethyl)pyridinium bromide as a primary phase-transfer catalyst is not extensively documented in publicly available literature. However, its inherent structure as a quaternary ammonium salt suggests its potential utility in this field. The presence of the amino group could also influence its catalytic activity and selectivity compared to simpler pyridinium salts.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthetic chemistry. Pyridinium-based compounds can serve as precursors for more complex organocatalytic systems. A notable application of 1-(2-aminoethyl)pyridinium bromide is its use as a key intermediate in the synthesis of an ionic liquid-supported quinuclidine (B89598) organocatalyst.

In a specific study, 1-(2-aminoethyl)pyridinium bromide, denoted as [PyAmE][Br], was synthesized and subsequently used to create a more complex catalyst for the Morita-Baylis-Hillman reaction. This reaction is a crucial carbon-carbon bond-forming reaction. The synthesis involves the reaction of pyridine with 2-bromoethylamine (B90993) hydrobromide. The resulting 1-(2-aminoethyl)pyridinium bromide is then further functionalized to anchor a catalytically active quinuclidine moiety, creating a recyclable ionic liquid-supported catalyst.

Table 1: Synthesis of an Ionic Liquid-Supported Organocatalyst from 1-(2-Aminoethyl)pyridinium Bromide

| Step | Reactant 1 | Reactant 2 | Product | Purpose in Overall Synthesis |

| 1 | Pyridine | 2-Bromoethylamine hydrobromide | 1-(2-Aminoethyl)pyridinium bromide ([PyAmE][Br]) | Formation of the pyridinium-based ionic liquid backbone. |

| 2 | [PyAmE][Br] | Acryloyl chloride | N-(2-(pyridin-1-ium-1-yl)ethyl)acrylamide bromide | Intermediate for linking the catalyst. |

| 3 | Intermediate from Step 2 | 3-Quinuclidinone | Ionic Liquid-Supported Quinuclidinone Catalyst | Final organocatalyst for the Morita-Baylis-Hillman reaction. |

This table is based on the synthetic route described in the research by Kumar et al. (2022).

This application highlights the role of 1-(2-aminoethyl)pyridinium bromide not as a direct organocatalyst, but as a foundational building block for creating sophisticated and recyclable catalytic systems. The pyridinium structure provides a stable, ionic liquid-like support that facilitates catalyst recovery and reuse.

Electrochemical and Sensor Applications

The ionic nature and functional groups of 1-(2-aminoethyl)pyridinium bromide lend themselves to potential applications in electrochemistry, both as components in devices and as part of sensing platforms.

Electrolyte Component in Electrochemical Devices

Electrolytes are crucial components of electrochemical devices such as batteries, capacitors, and fuel cells, as they transport ions between the electrodes. Ionic liquids, which are salts that are liquid at low temperatures (typically below 100°C), are of great interest as electrolytes due to their high ionic conductivity, wide electrochemical window, low volatility, and high thermal stability.

Pyridinium-based ionic liquids are a well-established class of these materials. Given that 1-(2-aminoethyl)pyridinium bromide is an ionic salt, it could potentially be used as an electrolyte component, either on its own if its melting point is sufficiently low, or as an additive in an electrolyte formulation. The presence of the amino group could offer a site for further modification to tune the electrochemical properties of the resulting material. However, specific studies evaluating 1-(2-aminoethyl)pyridinium bromide as an electrolyte in devices like lithium-ion batteries or supercapacitors are not widely reported in the current scientific literature.

Sensing Platforms Utilizing Pyridinium Functionality

Electrochemical sensors are devices that detect specific analytes by generating an electrical signal. The pyridinium functionality can be exploited in the design of these sensors. For instance, pyridinium compounds can be immobilized on electrode surfaces to facilitate the detection of various molecules. The positively charged pyridinium ring can interact with anionic species, or it can be functionalized with specific recognition elements to create a selective sensor.

The amino group on 1-(2-aminoethyl)pyridinium bromide provides a convenient handle for attaching it to an electrode surface or for linking it to other molecules to build a sensor assembly. For example, the amine could be used to form covalent bonds with modified surfaces of carbon nanotubes or graphene, creating a platform for electrochemical sensing. While the potential for such applications is clear from a chemical standpoint, dedicated research on the use of 1-(2-aminoethyl)pyridinium bromide in the development of specific electrochemical sensing platforms is limited.

Q & A

Q. How can the acidity of pyridinium bromide derivatives be experimentally determined?

Q. What synthetic routes are available for preparing pyridinium bromides with aminoethyl substituents?

A common approach involves alkylation of pyridine with 2-bromoethylamine derivatives. For instance, reacting pyridine with 2-bromoethylamine hydrobromide in a polar solvent (e.g., acetone or DMF) under reflux yields 1-(2-aminoethyl)pyridinium bromide. Base catalysts like K₂CO₃ improve reaction efficiency by neutralizing HBr byproducts . Purity is critical; hygroscopic intermediates must be handled under anhydrous conditions .

Q. How do structural variations in pyridinium bromides affect their physicochemical properties?

Substituents like alkyl chains or aromatic groups influence melting points, solubility, and ionic conductivity. For example, 1-octylpyridinium bromide has a lower melting point (342.83 K) compared to shorter-chain analogs due to increased van der Waals interactions . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods for characterizing these properties .

Advanced Research Questions

Q. What experimental strategies optimize the anticancer activity of pyridinium bromides?

Structure-activity relationship (SAR) studies reveal that dimeric pyridinium bromides (e.g., m-xylene-linked derivatives) exhibit enhanced cytotoxicity against lung cancer cells (A-549) compared to monomers. For example, compound 2 (IC₅₀ = 100 µg/mL) induces apoptosis via nuclear fragmentation and chromatin condensation, as confirmed by DAPI staining . Microwave-assisted synthesis under solvent-free conditions improves yields (up to 95%) and reduces reaction times (2–5 minutes) .

Q. How can thermodynamic parameters guide the design of pyridinium-based ionic liquids?

Adiabatic calorimetry of 1-ethylpyridinium bromide (EPBr) and 1-propylpyridinium bromide (PPBr) reveals phase transition enthalpies (ΔH) of 12.77 kJ/mol and 10.97 kJ/mol, respectively. These data inform the selection of ionic liquids for high-temperature applications, as EPBr has superior thermal stability (decomposition at 410 K) .

Q. What mechanisms explain the enzyme-inhibiting properties of pyridinium bromides?

Pyridinium derivatives inactivate enzymes like dimethylarginine dimethylaminohydrolase (DDAH) through covalent adduct formation. The reactive pyridinium species attacks cysteine residues (e.g., Cys249), forming a stable σ-complex after bromide elimination. This mechanism is validated by kinetic assays and X-ray crystallography .

Methodological Challenges and Data Contradictions

Q. How can discrepancies in reported pKa values for pyridinium bromides be resolved?

Variations arise from solvent effects (aqueous vs. non-aqueous) and measurement techniques (potentiometric vs. spectroscopic). Standardizing conditions (e.g., 25°C, 0.1 M ionic strength) and cross-referencing with computational models (e.g., DFT calculations) improve consistency .

Q. Why do some pyridinium bromides exhibit unexpected neutral pH in solution?

Contamination by tribromide ions (Br₃⁻) or incomplete alkylation can alter solution acidity. Purity verification via ¹H NMR and ion chromatography is essential. For example, pyridinium bromide synthesized from tert-butyl bromide and dry pyridine minimizes tribromide formation .

Reproducibility and Best Practices

Q. What protocols ensure reproducibility in synthesizing pyridinium bromides?

Q. How should researchers address batch-to-batch variability in biological assays?

Standardize cell culture conditions (e.g., passage number, serum concentration) and validate compound solubility in assay buffers. For pyridinium bromides, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.